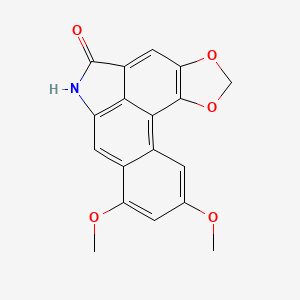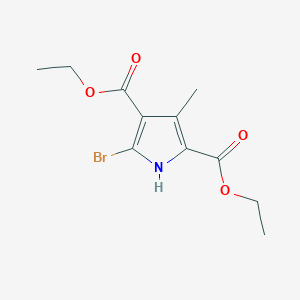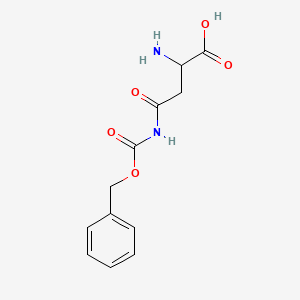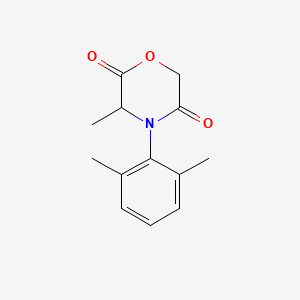![molecular formula C18H16N4O2 B14152570 (2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea is a complex organic compound that features a quinoline core substituted with a phenylmethoxy group and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where the quinoline core reacts with phenylmethanol in the presence of a base such as potassium carbonate.
Formation of the Urea Moiety: The final step involves the reaction of the substituted quinoline with an isocyanate to form the urea moiety. This reaction is typically carried out under mild conditions, such as room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the quinoline core or the urea moiety, resulting in the formation of amine derivatives.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparación Con Compuestos Similares
[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea can be compared with other quinoline derivatives and urea-containing compounds:
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their substituents and overall structure.
Urea-Containing Compounds: Compounds like thiourea and phenylurea, which are used in agriculture and medicine, share the urea moiety but differ in their other functional groups.
The uniqueness of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea lies in its specific combination of a quinoline core with a phenylmethoxy group and a urea moiety, which may confer unique properties and applications.
Propiedades
Fórmula molecular |
C18H16N4O2 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C18H16N4O2/c19-18(23)22-20-11-15-10-9-14-7-4-8-16(17(14)21-15)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H3,19,22,23)/b20-11+ |
Clave InChI |
GULRWVMNHIEFJS-RGVLZGJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/NC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)N |
Solubilidad |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
![3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14152510.png)
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)




![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)

![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
